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Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 6

cat. No.: B11145243

Genomic Structure of the Human CA6 Gene

The CA6 gene encodes a secreted zinc-dependent metalloenzyme that catalyzes the
reversible hydration of carbon dioxide. It is a member of the alpha-carbonic anhydrase family
and is uniquely expressed in serous acinar cells of the salivary glands.[1]

Genomic Location and Organization

The human CAG6 gene is located on the short (p) arm of chromosome 1 at position 36.23.[1][2]
It spans a region of approximately 29,226 base pairs.[1] The specific genomic coordinates on
the most recent human genome assembly are detailed in the table below.

Parameter Value Reference
Gene Symbol CA6 HGNC:1380
Full Name Carbonic Anhydrase 6 HGNC
Cytogenetic Band 1p36.23 [1]
GRCh38/hg38 Coordinates chrl:8,945,867-8,975,092 [1]
Orientation Plus strand [1]

Exon-Intron Architecture

Based on the National Center for Biotechnology Information (NCBI) reference sequence, the
human CAG6 gene consists of 10 exons.[3] This structure is broadly conserved among
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mammals. Studies on the bovine CA6 gene, which spans approximately 25 kb, revealed an
organization of eight exons and seven introns.[4] In this model, exon 1 contains the 5'
untranslated region (UTR) and the signal peptide, exons 2 through 7 encode the catalytic
domain, and exon 8 includes the 3' UTR and a unique C-terminal extension.[4] The human
gene follows a similar pattern, with alternative splicing leading to multiple transcript variants
and protein isoforms.[3]
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Genomic structure of the human CA6 gene.

Splice Variants

The CA6 gene undergoes alternative splicing, giving rise to several transcript variants. NCBI
has cataloged multiple variants that differ in their exon usage, particularly in the 3' coding
region. For example, one variant uses an alternate splice site that results in a protein isoform
with a longer and distinct C-terminus compared to the canonical isoform.[3] These variations
may contribute to functional diversity, although the specific roles of each isoform are not yet
fully characterized.

Regulation of CA6 Gene Expression

The expression of CAG is highly tissue-specific, with the highest levels found in the salivary
glands.[5][6] Its regulation is complex, involving genetic polymorphisms, epigenetic
modifications, and likely a variety of transcription factors.

Transcriptional Regulation

The promoter region of the CA6 gene contains binding sites for numerous putative transcription
factors. While direct experimental validation for many of these is pending, bioinformatic
predictions provide a framework for understanding its transcriptional control.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC1220654/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1220654/
https://www.ncbi.nlm.nih.gov/gene?Db=gene&Cmd=DetailsSearch&Term=765
https://www.benchchem.com/product/b11145243?utm_src=pdf-body-img
https://www.ncbi.nlm.nih.gov/gene?Db=gene&Cmd=DetailsSearch&Term=765
https://www.proteinatlas.org/ENSG00000131686-CA6/tissue
https://www.uniprot.org/uniprotkb/P23280/entry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11145243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Predicted Transcription Factor Binding Sites: Analysis of the CA6 promoter has identified
potential binding sites for several transcription factors, including:[7]

aMEF-2 (Myocyte-specific enhancer factor 2A)
e AML1a (Acute myeloid leukemia 1 protein)

e c-Myb

e FosB

» FOXO1 (Forkhead box protein O1)

e Fra-1 (Fos-related antigen 1)

e JunB/JunD

o MEF-2A
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Predicted transcription factors regulating the CA6 gene.

Influence of Genetic Polymorphisms

Single Nucleotide Polymorphisms (SNPs) within the CA6 gene have been shown to correlate
with the concentration of the secreted CA-VI protein in saliva, suggesting that these genetic
variations may occur in regulatory regions or affect mRNA stability and/or translation efficiency.
[2][8] One study proposed that the rs2274327 polymorphism might be linked to unidentified
genetic alterations in the promoter region that impact transcriptional efficiency.[8]
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Effect on Salivary
SNP Genotype _ Reference
CA-VI Concentration

Significantly lower
concentration

rs2274327 (CIT) TT compared to CT or [2][8]
CC genotypes (p <
0.05)

A significant
association was

rs2274333 (A/G) AG vs. AA observed between [2]
genotypes and CA-VI

concentration

Epigenetic Regulation

There is emerging evidence that epigenetic mechanisms, such as DNA methylation, may play a
role in regulating CA6 expression. A recent study noted that gene methylation could affect the
salivary levels of the CA-VI protein, though the precise mechanisms and CpG sites involved
require further investigation.[3][9]

Relative Expression Levels

Quantitative analysis of carbonic anhydrase isoenzymes in human nasal mucosa has provided
data on the relative expression of CA6 compared to other family members. In this tissue, CA6
is expressed at lower levels than many other catalytically active isoforms.
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CA Isoenzyme

Relative Abundance (from most to least

abundant)
CAXII 1
CAIll 2
CAVB 3
CA IV 4
CAIX 5
CAIlll 6
CAXIV 7
CAI 8
CAVI 9
CAVII 10

(Data adapted from a study on human nasal

mucosa)[10]

Key Experimental Protocols for CA6 Research

Studying the structure and regulation of the CA6 gene involves a variety of molecular biology

techniques. Below are detailed methodologies for key experimental approaches.

Promoter Activity Analysis via Luciferase Reporter

Assay

This assay is used to quantify the activity of the CA6 promoter and identify functional regulatory

elements.[11][12]

Methodology:

o Construct Generation: The putative promoter region of the CA6 gene is amplified via PCR

from genomic DNA and cloned into a reporter plasmid (e.g., pGL3-Basic) upstream of a

luciferase gene (luc). A series of 5'-deletion constructs can be created to map the core
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promoter and identify enhancer/silencer regions. Site-directed mutagenesis is used to alter
specific transcription factor binding sites.

Cell Culture and Transfection: A suitable cell line (e.g., a human salivary gland cell line like
HSG) is cultured to ~80% confluency. Cells are co-transfected with the CA6-promoter-
luciferase construct and a control plasmid expressing a different reporter (e.g., Renilla
luciferase) under a constitutive promoter to normalize for transfection efficiency.

Cell Lysis and Assay: Approximately 24-48 hours post-transfection, cells are lysed. The
lysate is transferred to a luminometer plate.

Luminometry: Luciferase substrate is added, and the light produced from the enzymatic
reaction is measured using a luminometer. The activity of the control reporter (Renilla) is
measured subsequently.

Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase
signal to the Renilla luciferase signal. The activity of mutant or deletion constructs is
compared to the wild-type promoter to determine the functional significance of specific
regions.[13]
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Workflow for a dual-luciferase reporter assay.

Chromatin Immunoprecipitation (ChiP) Assay

ChlIP followed by sequencing (ChlP-seq) is used to identify the in vivo binding sites of specific
transcription factors on the CA6 gene.[14][15]

Methodology:

¢ Cross-linking: Cells are treated with formaldehyde to cross-link proteins (including

transcription factors) to DNA.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b11145243?utm_src=pdf-body-img
https://rna.cd-genomics.com/resource/how-to-identify-gene-promoters-and-enhancers-by-chip-seq.html
https://n-genetics.com/files/co/Documents/technicaldata/novogene_18130.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11145243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (200-600
bp) using sonication or enzymatic digestion.

Immunoprecipitation: An antibody specific to the transcription factor of interest is used to
immunoprecipitate the protein-DNA complexes.

DNA Purification: The cross-links are reversed, and the DNA is purified from the precipitated
complexes.

Analysis: The purified DNA is analyzed by qPCR (ChIP-gPCR) using primers flanking a
predicted binding site or by high-throughput sequencing (ChlP-seq) to identify binding sites
across the genome.[16]

Data Interpretation: For ChlP-seq, peaks in the sequence reads that are significantly
enriched over a control (e.g., input DNA or IgG pulldown) indicate transcription factor binding
sites.

SNP Genotyping and Protein Quantification

These methods are used to correlate genetic variants with protein expression levels.

Methodology:

Sample Collection: Genomic DNA and saliva are collected from a cohort of subjects.

DNA Genotyping: Genomic DNA is genotyped for specific CA6 SNPs (e.g., rs2274327) using
a method like TagMan® SNP Genotyping Assays.[2] This assay uses allele-specific
fluorescently labeled probes for real-time PCR.

Protein Quantification: The concentration of CA-VI in saliva samples is measured using a
specific and sensitive immunoassay, such as a time-resolved immunofluorometric assay
(IFMA).[2]

Statistical Analysis: Statistical tests (e.g., Kruskal-Wallis test) are used to determine if there
is a significant association between different genotypes and the measured salivary CA-VI
concentrations.[2]
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Conclusion and Future Directions

The genomic structure of the human CAG6 gene is well-characterized, but a comprehensive
understanding of its regulatory network is still developing. Current evidence points to a
multifactorial control system involving genetic polymorphisms and a host of predicted
transcription factors. The high tissue-specificity of CA6 suggests the presence of robust, cell-
type-specific regulatory mechanisms.

Future research should focus on the experimental validation of predicted transcription factor
binding sites using techniques like ChlP-seq and luciferase reporter assays in relevant salivary
gland cell models. Elucidating the signaling pathways that modulate the activity of these
transcription factors will be crucial for understanding how CA6 expression is controlled in both
physiological and pathological states. This knowledge is essential for developing targeted
therapies for conditions related to salivary function and taste perception.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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